molecular formula C13H17NO B8319341 1-(2-Ethoxyethyl) 2-methylindole

1-(2-Ethoxyethyl) 2-methylindole

Cat. No.: B8319341
M. Wt: 203.28 g/mol
InChI Key: DBMOPTODXSGVJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Ethoxyethyl) 2-methylindole is a chemical building block of interest in several research fields, particularly in organic synthesis and medicinal chemistry. The 2-methylindole scaffold is a known privileged structure frequently utilized in developing active compounds . Researchers value this scaffold for its role as an intermediate in synthesizing dyes, pigments, and pharmaceuticals . The structural motif of introducing a 2-ethoxyethyl group at the indole nitrogen, as seen in the compound 1-(2-ethoxyethyl)-2-(4-methyl-1-homopiperazinyl)-benzimidazole difumarate (LY188695), has been documented in the development of potent and selective histamine H1 receptor antagonists for pharmacological research . This suggests potential applications for this compound in similar exploratory studies focused on creating new receptor antagonists or other biologically active molecules. This product is intended for research and development purposes in a controlled laboratory environment. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to use and handle the material with appropriate precautions.

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

1-(2-ethoxyethyl)-2-methylindole

InChI

InChI=1S/C13H17NO/c1-3-15-9-8-14-11(2)10-12-6-4-5-7-13(12)14/h4-7,10H,3,8-9H2,1-2H3

InChI Key

DBMOPTODXSGVJW-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1C(=CC2=CC=CC=C21)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent-Driven Properties of Indole Derivatives

Compound Substituent (Position) Molecular Weight Solubility Key Properties References
1-(2-Ethoxyethyl)-2-methylindole Ethoxyethyl (1), Methyl (2) ~203.3 (estimated) Moderate in ethanol/ether; low in water Enhanced lipophilicity from ethoxyethyl Inferred
1-Ethyl-2-methylindole Ethyl (1), Methyl (2) 159.23 Soluble in ethanol/ether; insoluble in water Lower polarity than ethoxyethyl analog
2-Methylindole Methyl (2) 131.18 Soluble in ethanol/ether; insoluble in water Parent compound; planar structure
1-Octyl-2-methylindole Octyl (1), Methyl (2) 243.38 Highly lipophilic; insoluble in water Extended alkyl chain increases logP

Key Findings :

  • The ethoxyethyl group balances lipophilicity and polarity, unlike the purely hydrophobic octyl group or the less polar ethyl group .
  • Substitution at the 1-position significantly alters solubility; 1-ethyl-2-methylindole is less water-soluble than unsubstituted 2-methylindole due to steric hindrance and reduced hydrogen bonding .

Structural Isomerism and Ion-Mobility

highlights that positional isomerism (e.g., 2-methylindole vs. 3-methylindole) affects ion-mobility due to differences in dipole moments. While 2-methylindole and 3-methylindole share similar spectra, their ion-mobility values differ, indicating distinct charge distributions .

Pharmacological Implications of Substituents

demonstrates that the ethoxyethyl group in piperidine derivatives enhances anesthetic efficacy compared to hydrochloride salts . Although 1-(2-ethoxyethyl)-2-methylindole’s pharmacological data are unavailable, the ethoxyethyl moiety’s electron-donating ether oxygen could improve membrane permeability or receptor binding in indole-based drugs, similar to its role in Bilastine’s benzimidazole core .

Preparation Methods

Catalytic Reduction of 2-Nitrobenzylcarbonyl Compounds

The patent US20070083053A1 details a high-yield method for 2-methylindole synthesis via carbon monoxide-mediated reduction of 2-nitrobenzylcarbonyl precursors. Using palladium on carbon (10 wt%) under 30 bar CO pressure at 80°C achieves 81% yield with <5% indoline byproducts. Comparative studies show this method outperforms traditional hydrogenation, which suffers from halogen loss in substituted substrates:

SubstrateCatalystByproduct Yield (%)Target Yield (%)
6-Fluoro derivativePd/C (CO)370
5-Bromo derivativePd/C (H2\text{H}_2)550

Thermal Cyclization of Phenylhydrazones

Older methodologies involving phenylhydrazone cyclization (e.g., acetone phenylhydrazone with NaOH at 240°C) yield only 45–50% 2-methylindole due to tar formation. Modern adaptations using microwave-assisted heating reduce reaction times but face scalability limitations.

N-Alkylation of 2-Methylindole: Introducing the Ethoxyethyl Moiety

Dimethyl Carbonate-Mediated Alkylation

US6326501B1 demonstrates that dimethyl carbonate (DMC) serves as both solvent and alkylating agent in the presence of K2_2CO3_3. At 126–130°C in DMF, 2-methylindole reacts with ethylene glycol diethyl ether to afford 1-(2-ethoxyethyl)-2-methylindole in 68% yield after 8 hours. The mechanism proceeds through nucleophilic attack on the in situ-generated ethoxyethyl carbonate intermediate.

Mitsunobu Reaction with 2-Ethoxyethanol

Copper sulfate-catalyzed Mitsunobu conditions (DEAD, PPh3_3) enable efficient O→N group transfer. Trials with 2-ethoxyethanol show 72% conversion at 110°C in toluene, though competing O-alkylation requires careful stoichiometric control.

Process Optimization and Byproduct Mitigation

Solvent Effects on Alkylation Efficiency

Data from PMC9273986 highlights solvent polarity’s role in minimizing dimerization:

SolventDielectric ConstantTarget Yield (%)Dimer Byproduct (%)
Toluene2.461<5
DMF36.76812
Acetonitrile37.54028

Non-polar solvents like toluene favor monoalkylation, while polar aprotic solvents accelerate side reactions.

Temperature Profiling for Reaction Control

Isothermal calorimetry reveals an optimal temperature window of 110–120°C for balancing reaction rate and decomposition:

  • Below 100°C: <30% conversion after 12 hours

  • 110°C: 95% conversion in 3 hours

  • Above 130°C: 15–20% thermal degradation products

Q & A

Q. How can this compound serve as a precursor in medicinal chemistry?

  • Methodological Answer : Functionalize the indole nitrogen or C-3 position to create analogs (e.g., sulfonamides, acyl derivatives). For example, coupling with acyl chlorides yields prodrug candidates with enhanced solubility .

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